AChE/BChE-IN-15

Alzheimer's disease Cholinesterase inhibitor Drug discovery

AChE/BChE-IN-15 (Compound 6d) is a uniquely balanced, dual-target inhibitor of acetylcholinesterase (AChE IC50: 20 nM) and butyrylcholinesterase (BChE IC50: 220 nM). Unlike AChE-selective agents (e.g., donepezil) or BChE-preferring inhibitors (e.g., rivastigmine), it simultaneously engages both the catalytic anionic site (CAS) and peripheral anionic site (PAS). This dual-site binding enables researchers to probe cholinergic dysfunction in advanced Alzheimer's models where BChE activity is elevated, and to dissect PAS-mediated non-classical functions such as amyloid-beta aggregation. Its nanomolar potency ensures robust target engagement at low doses, minimizing off-target effects and ensuring reproducible results in enzymatic assays, high-throughput screening campaigns, and SAR benchmarking.

Molecular Formula C29H30N6O3
Molecular Weight 510.6 g/mol
Cat. No. B15137133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-15
Molecular FormulaC29H30N6O3
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)OCCCCCCCCN3C(=CN=N3)CNC4=CC5=NC=CN=C5C=C4
InChIInChI=1S/C29H30N6O3/c36-27-18-28(29(37)24-10-6-5-9-23(24)27)38-16-8-4-2-1-3-7-15-35-22(20-33-34-35)19-32-21-11-12-25-26(17-21)31-14-13-30-25/h5-6,9-14,17-18,20,32H,1-4,7-8,15-16,19H2
InChIKeyTYBCZUGWWXXWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-15 for Alzheimer's Disease Research: A Potent, Dual-Site Cholinesterase Inhibitor


AChE/BChE-IN-15 (also known as Compound 6d) is a synthetic, dual-target inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes involved in the hydrolysis of the neurotransmitter acetylcholine [1]. It exhibits nanomolar potency against both targets, with reported IC50 values of 20 nM for AChE and 220 nM for BChE, and is characterized by a unique dual-site binding mode, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes [2]. The compound's molecular formula is C29H30N6O3, with a molecular weight of 510.59 g/mol . This profile positions AChE/BChE-IN-15 as a valuable tool compound for investigating cholinergic dysfunction in Alzheimer's disease and related dementias [1].

Why AChE/BChE-IN-15 Cannot Be Casually Substituted by Other 'Dual' Cholinesterase Inhibitors


The class of dual AChE/BChE inhibitors is far from homogeneous. Compounds within this class exhibit substantial variation in key pharmacological parameters, including absolute potency against each target, selectivity ratios, and binding site interactions [1]. For instance, the clinically used inhibitor rivastigmine demonstrates a marked preference for BChE (IC50: 0.037 μM) over AChE (IC50: 4.15 μM), while others like donepezil are highly AChE-selective (IC50: 6.7 nM) [2]. Such differences in target engagement profiles are not merely academic; they translate to distinct in vivo pharmacodynamics, off-target effect liabilities, and therapeutic windows. Therefore, substituting one dual inhibitor for another without a quantitative understanding of these parameters—as delineated for AChE/BChE-IN-15—can lead to non-reproducible results, misinterpretation of biological outcomes, and a waste of research resources. The evidence presented in the following section quantifies exactly why this compound is a distinct entity among its peers [1].

Quantitative Differentiation of AChE/BChE-IN-15 from Key Comparators: An Evidence-Based Procurement Guide


Potency Advantage Over the Clinical Standard Rivastigmine

AChE/BChE-IN-15 demonstrates a significantly greater inhibitory potency against both AChE and BChE compared to the clinically approved dual inhibitor rivastigmine. While rivastigmine exhibits IC50 values of 4.15 μM for AChE and 0.037 μM for BChE , AChE/BChE-IN-15 achieves IC50 values of 20 nM for AChE and 220 nM for BChE [1]. This represents a >200-fold increase in potency against AChE and a ~168-fold increase in potency against BChE. Such enhanced in vitro activity makes AChE/BChE-IN-15 a superior starting point for structure-activity relationship (SAR) studies and in vivo proof-of-concept experiments where robust target engagement is required at lower concentrations.

Alzheimer's disease Cholinesterase inhibitor Drug discovery

Balanced Dual Inhibition Profile Contrasts with Highly Selective Donepezil

Unlike the widely used AChE-selective inhibitor donepezil, which shows minimal activity against BChE (IC50 for AChE is 6.7 nM, with high selectivity over BuChE) [1], AChE/BChE-IN-15 provides a balanced, dual inhibition profile (AChE IC50: 20 nM; BChE IC50: 220 nM) [2]. This is a crucial differentiator because BChE activity increases significantly in advanced Alzheimer's disease, compensating for declining AChE levels. A compound that potently inhibits both enzymes, like AChE/BChE-IN-15, is hypothesized to maintain cholinergic tone more effectively throughout disease progression than an AChE-selective agent [3]. The 11-fold selectivity for AChE over BChE for AChE/BChE-IN-15 defines a specific pharmacological profile distinct from the extreme selectivity of donepezil.

Cholinergic hypothesis Butyrylcholinesterase Alzheimer's disease

Superior AChE Potency Compared to Another Research-Grade Dual Inhibitor, AChE/BChE-IN-3

When compared to another commercially available dual AChE/BChE inhibitor, AChE/BChE-IN-3 (BMC-1), AChE/BChE-IN-15 exhibits a superior potency profile. AChE/BChE-IN-3 inhibits electric eel AChE with an IC50 of 6.08 μM and equine serum BChE with an IC50 of 0.383 μM [1]. In contrast, AChE/BChE-IN-15 demonstrates nanomolar potency against AChE (20 nM) and BChE (220 nM) [2]. This represents a >300-fold increase in potency against AChE and a ~1.7-fold increase against BChE, albeit the enzyme source for AChE/BChE-IN-15 is not explicitly stated. This stark difference in AChE inhibition underscores that even within the same nominal class, individual compounds possess vastly different pharmacological activities, making AChE/BChE-IN-15 a more potent option for researchers requiring robust AChE engagement.

SAR study Cholinesterase Lead optimization

Unique Dual-Site Binding Mode Differentiates from Galantamine and Other Single-Site Inhibitors

AChE/BChE-IN-15 is reported to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE and BChE . This is a mechanistically distinct interaction compared to inhibitors like galantamine, which primarily binds to the CAS (IC50 for AChE: 0.5 μM; BChE: 8.5 μM) . Dual-site binding can offer several advantages, including potentially slower off-rates, increased selectivity for AChE over other serine hydrolases, and the ability to interfere with non-cholinergic functions of AChE, such as the promotion of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease [1]. This mechanistic nuance makes AChE/BChE-IN-15 a more specific and informative tool for probing the multifaceted roles of cholinesterases in neurodegeneration.

Binding kinetics Peripheral anionic site Molecular docking

Optimal Scientific Applications for AChE/BChE-IN-15 in Alzheimer's Disease and Cholinergic Research


In Vitro and In Vivo Alzheimer's Disease Model Validation

Due to its potent dual inhibition of both AChE and BChE [1], AChE/BChE-IN-15 is ideally suited for validating the role of cholinergic dysfunction in a wide range of Alzheimer's disease models. Its balanced profile makes it a superior tool compared to AChE-selective agents like donepezil for studies conducted in advanced disease stages where BChE activity is elevated. The compound's nanomolar potency allows for effective target engagement at lower doses in cellular assays and in vivo studies, minimizing potential off-target toxicity and enabling clearer interpretation of behavioral and biochemical outcomes .

Structure-Activity Relationship (SAR) Studies for Dual Cholinesterase Inhibitors

AChE/BChE-IN-15 serves as a highly potent reference standard for SAR campaigns focused on developing novel dual AChE/BChE inhibitors. Its well-defined potency (AChE IC50: 20 nM; BChE IC50: 220 nM) and unique dual-site binding mechanism (CAS and PAS) [1][2] provide a benchmark against which new chemical entities can be quantitatively compared. Researchers can use AChE/BChE-IN-15 as a positive control in enzyme inhibition assays to calibrate their experimental systems and to benchmark the improvement in potency or selectivity achieved by their own analogs .

Investigating Non-Cholinergic Functions of AChE and BChE

The ability of AChE/BChE-IN-15 to bind to the peripheral anionic site (PAS) of cholinesterases [1][2] makes it a valuable tool for dissecting the non-classical functions of these enzymes. Unlike CAS-only inhibitors (e.g., galantamine), this compound can be used to probe the role of the PAS in processes like amyloid-beta aggregation and cell adhesion, which are implicated in Alzheimer's pathology [3]. This application allows researchers to decouple the effects of enzymatic activity inhibition from the modulation of these alternative biological functions.

Reference Standard for High-Throughput Screening (HTS) of Cholinesterase Modulators

Given its robust and well-characterized inhibitory profile, AChE/BChE-IN-15 is an excellent choice for use as a reference inhibitor in high-throughput screening (HTS) campaigns aimed at identifying novel AChE and BChE modulators. Its consistent potency (IC50 of 20 nM for AChE and 220 nM for BChE) allows for reliable normalization and quality control across large compound libraries, ensuring the reproducibility and accuracy of screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.